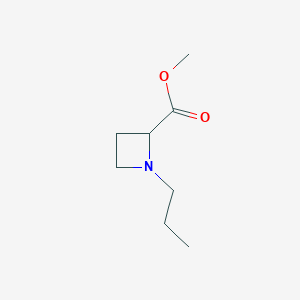

Methyl 1-propylazetidine-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl 1-propylazetidine-2-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-3-5-9-6-4-7(9)8(10)11-2/h7H,3-6H2,1-2H3 |

InChI Key |

ANBHZDCLOWNMCG-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCC1C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 1 Propylazetidine 2 Carboxylate

De Novo Azetidine (B1206935) Ring Formation Strategies

Building the core azetidine-2-carboxylate structure from acyclic precursors is a fundamental challenge that has been addressed through various innovative cyclization strategies. These methods provide access to the foundational heterocyclic system, which can then be further functionalized.

Cycloaddition Reactions in Azetidine-2-carboxylate Synthesis

Cycloaddition reactions represent one of the most efficient pathways for constructing four-membered rings, often proceeding in a single, highly stereoselective step. nih.gov The photochemical [2+2] cycloaddition, known as the aza Paternò-Büchi reaction, involves the reaction of an imine and an alkene and is a powerful tool for assembling functionalized azetidines. rsc.orgnih.gov

Visible-light-mediated protocols have emerged as a mild and general approach for this transformation. For instance, an iridium photocatalyst can be used to facilitate the [2+2] cycloaddition between oximes and olefins, demonstrating operational simplicity and broad functional group tolerance. chemrxiv.org Another significant approach is the Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, which forms a β-lactam (azetidin-2-one). mdpi.com The resulting β-lactam can then be reduced to the corresponding azetidine.

| Cycloaddition Method | Reactants | Key Conditions | Primary Product | Reference |

| Aza Paternò-Büchi | Imine + Alkene | Photochemical (UV or visible light), often with a photosensitizer | Substituted Azetidine | nih.gov |

| Visible-Light Catalysis | Oxime + Olefin | Iridium photocatalyst, visible light | Functionalized Azetidine | chemrxiv.org |

| Staudinger Synthesis | Ketene + Imine | Typically at low to ambient temperatures | β-Lactam (Azetidin-2-one) | mdpi.com |

Intramolecular Cyclization Pathways to the Azetidine Core

Intramolecular cyclization involves the formation of the azetidine ring from a linear precursor containing both the nitrogen nucleophile and a suitable electrophilic carbon center. This strategy is widely employed for the synthesis of azetidine-2-carboxylic acid and its derivatives.

A common pathway begins with a derivative of a 4-aminobutyric acid, such as α,γ-diaminobutyric acid. Treatment with nitrous and hydrochloric acids can convert the α-amino group into a chloro group, yielding γ-amino-α-chlorobutyric acid. Subsequent treatment with a base, like barium hydroxide (B78521), facilitates the elimination of hydrogen chloride and promotes intramolecular nucleophilic substitution to close the ring, forming azetidine-2-carboxylic acid. wikipedia.org

Another powerful method involves the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org This advanced technique allows for the direct formation of the N-C bond by activating a typically inert C-H bond, offering a highly efficient route to functionalized azetidines. rsc.org Syntheses starting from malonic esters have also proven effective; for example, dimethyl (S)-(1'-methyl)benzylaminomalonate can be cyclized by treatment with 1,2-dibromoethane and cesium carbonate to form the azetidine ring with high efficiency. nih.gov

| Precursor Type | Key Reagents | Mechanism | Yield | Reference |

| γ-Amino-α-halobutyric acid | Barium Hydroxide | Intramolecular SN2 | Moderate | wikipedia.org |

| Alkyl Amines | Pd(II) Catalyst, Oxidant (e.g., benziodoxole tosylate) | C(sp³)–H Amination | Good | rsc.org |

| Aminomalonate Derivative | 1,2-Dibromoethane, Cs₂CO₃ | Tandem N-alkylation and cyclization | 99% (cyclization step) | nih.gov |

Stereocontrolled Approaches for Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry, making enantioselective synthesis a critical goal. For azetidine-2-carboxylates, stereocontrol can be achieved by using chiral auxiliaries, which are temporary chiral groups that direct the stereochemical outcome of a reaction.

A practical asymmetric synthesis of azetidine-2-carboxylic acid utilizes an optically active α-methylbenzylamine as a chiral auxiliary. acs.org This group, attached to the nitrogen atom, guides the formation of the azetidine ring via intramolecular alkylation, allowing for the production of specific enantiomers. acs.orgresearchgate.net In a similar vein, diastereoselective α-alkylation of N-borane complexes of azetidine-2-carboxylic acid esters has been reported. The borane complex temporarily modifies the reactivity and steric environment of the nitrogen atom, enabling high diastereoselectivity during the introduction of substituents at the C2 position. rsc.org These strategies are fundamental for producing enantiomerically pure azetidine derivatives required for pharmacological studies and as chiral building blocks. nih.govacs.org

Functional Group Transformations and Derivatization

Once the azetidine-2-carboxylate core is established, subsequent functionalization is necessary to arrive at the target compound, Methyl 1-propylazetidine-2-carboxylate. This involves the selective introduction of the N-propyl group and the formation of the methyl ester.

Selective N-Alkylation for 1-Propyl Group Introduction

The introduction of an alkyl substituent onto the azetidine nitrogen is a common functionalization step. For the synthesis of this compound, a precursor such as methyl azetidine-2-carboxylate would undergo N-alkylation.

This transformation is typically achieved by reacting the secondary amine of the azetidine ring with a suitable propylating agent, such as n-propyl bromide or n-propyl iodide, in the presence of a base. The base, commonly a non-nucleophilic one like potassium carbonate or triethylamine, serves to deprotonate the nitrogen, increasing its nucleophilicity to facilitate the substitution reaction. The choice of solvent and temperature can be optimized to ensure high yields and minimize side reactions. A straightforward synthesis of 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

| Propylating Agent | Base | Typical Solvent | General Conditions |

| n-Propyl bromide | K₂CO₃ | Acetonitrile (MeCN) | Reflux |

| n-Propyl iodide | Triethylamine (Et₃N) | Dichloromethane (DCM) | Room Temperature to Reflux |

| Propyl triflate | 2,6-Lutidine | Tetrahydrofuran (THF) | 0 °C to Room Temperature |

Esterification Protocols for the Carboxylate Moiety

Esterification of the carboxylic acid at the C2 position is the final key transformation. If the synthesis begins with azetidine-2-carboxylic acid, a direct esterification step is required.

The most common method is the Fischer-Speier esterification, which involves heating the carboxylic acid in an excess of the alcohol (methanol, in this case) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. Alternatively, for substrates that may be sensitive to strong acid and heat, milder methods are available. The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol (B129727) to form the methyl ester. researchgate.net Another modern and chemoselective method utilizes reagents like methyl imidazole carbamate (MImC), which can esterify carboxylic acids efficiently in polar solvents at elevated temperatures with minimal impact on other functional groups. enamine.net

| Method | Reagents | Key Features | Reference |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Simple, uses inexpensive reagents; requires heat and strong acid. | researchgate.net |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Methanol | Mild conditions for ester formation, avoids strong acid. | researchgate.net |

| Imidazole Carbamate | Methyl imidazole carbamate (MImC) | High chemoselectivity, good for complex molecules. | enamine.net |

Optimization of Reaction Conditions and Process Efficiency

In the formation of the azetidine ring, a critical step is the intramolecular cyclization. The choice of solvent can dramatically affect the reaction rate and yield. Polar aprotic solvents, such as dimethylformamide (DMF), are often favored as they can effectively solvate the intermediates without interfering with the nucleophilic substitution reaction. nih.govoup.com The selection of the base is another pivotal factor; inorganic bases like cesium carbonate have demonstrated high efficacy in promoting the ring-closing reaction, leading to excellent yields of the azetidine core. nih.govoup.com

For the subsequent N-propylation of the methyl azetidine-2-carboxylate intermediate, reaction conditions must be carefully controlled to prevent side reactions and ensure high conversion. The choice of the propylating agent, such as 1-bromopropane or propyl triflate, and the reaction temperature are key variables. Milder conditions are generally preferred to avoid degradation of the starting material and product. The use of a non-nucleophilic base is also important to prevent competition with the N-alkylation reaction.

The impact of these parameters on the synthesis of related azetidine-2-carboxylates is summarized in the interactive data table below, providing insights into the optimization process.

Interactive Data Table: Optimization of Azetidine-2-Carboxylate Synthesis

| Parameter | Condition A | Condition B | Condition C | Outcome |

|---|---|---|---|---|

| Solvent | Toluene | Acetonitrile | Dimethylformamide (DMF) | Higher yields observed in polar aprotic solvents like DMF. |

| Base | Triethylamine | Potassium Carbonate | Cesium Carbonate | Stronger, non-nucleophilic bases like Cesium Carbonate favor cyclization. nih.govoup.com |

| Temperature | 25°C (Room Temp) | 50°C | 80°C | Moderate temperatures are often optimal to balance reaction rate and stability. |

| Reactant Ratio | 1:1 | 1:1.5 | 1:2 | An excess of the alkylating agent can drive the N-alkylation to completion. |

Mechanistic Insights into Key Synthetic Steps

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is fundamental to its rational design and optimization. The key transformations, namely the formation of the azetidine ring and the subsequent N-alkylation, proceed through well-defined mechanistic pathways.

The construction of the azetidine ring typically involves an intramolecular nucleophilic substitution. acs.orgnih.gov In a common approach, a precursor molecule containing both a nucleophilic amine and a leaving group at appropriate positions is utilized. The reaction is initiated by the deprotonation of the amine by a base, generating a more potent nucleophile. This is followed by an intramolecular attack on the carbon atom bearing the leaving group, resulting in the formation of the strained four-membered ring. The stereochemistry of this step is of particular importance, and the use of chiral auxiliaries can control the absolute configuration of the final product. nih.govoup.com

The N-alkylation of the methyl azetidine-2-carboxylate intermediate to introduce the propyl group is a classic SN2 reaction. The nitrogen atom of the azetidine ring acts as the nucleophile, attacking the electrophilic carbon of the propylating agent (e.g., 1-bromopropane). The reaction proceeds via a backside attack, leading to the inversion of configuration if the electrophilic carbon is chiral. However, in the case of a propyl group, this is not a stereocenter. The rate of this reaction is influenced by the nucleophilicity of the azetidine nitrogen, the nature of the leaving group on the propylating agent, and the solvent used.

Recent studies have also explored alternative synthetic strategies, such as photochemical methods. rsc.org The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. rsc.orgrsc.org Mechanistic investigations of these photochemical reactions suggest the involvement of excited triplet states, which undergo cycloaddition to form the azetidine ring. rsc.org These advanced methods provide new avenues for the synthesis of complex azetidine derivatives with high efficiency and stereocontrol.

In Depth Reactivity and Chemical Transformations of Methyl 1 Propylazetidine 2 Carboxylate

Ring-Opening Dynamics of the Azetidine (B1206935) Nucleus

The azetidine ring, while more stable than its three-membered aziridine (B145994) counterpart, possesses significant ring strain (approximately 26-27 kcal/mol), which is a driving force for ring-opening reactions. clockss.org However, unlike aziridines with electron-withdrawing groups on the nitrogen, N-alkylated azetidines such as methyl 1-propylazetidine-2-carboxylate are generally less reactive towards nucleophilic attack. clockss.org Activation of the ring is often a prerequisite for efficient ring-opening.

Nucleophilic Ring-Opening Reactions

Direct nucleophilic attack on the carbon atoms of the non-activated azetidine ring of this compound is generally sluggish. The N-propyl group, being an electron-donating alkyl group, does not sufficiently activate the ring for cleavage. However, upon activation, the ring becomes susceptible to attack by a variety of nucleophiles.

One common method of activation involves the formation of an azetidinium ion. For instance, reaction with an alkyl halide or a Brønsted acid can protonate or alkylate the nitrogen atom, respectively, creating a positively charged azetidinium species. This greatly enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack.

The regioselectivity of the nucleophilic attack on the activated azetidinium ion is influenced by both steric and electronic factors. Generally, nucleophiles will attack the less sterically hindered carbon atom of the azetidine ring. In the case of this compound, this would be the C4 position. However, the nature of the substituent at C2 (the methyl carboxylate group) can also influence the outcome.

| Reactant (Analogous System) | Nucleophile | Activating Agent | Product of Ring-Opening | Reference |

| N,N-dibenzylaziridinium ion | Bromide | - | Attack at the substituted carbon | rsc.org |

| N,N-dibenzylaziridinium ion | Hydride | - | Attack at the unsubstituted carbon | rsc.org |

| Activated aziridine-2-carboxylate | [¹⁸F]Fluoride | N-Boc, N-Cbz | α-[¹⁸F]fluoro-β-alanine | nih.gov |

This table presents data from analogous aziridinium (B1262131) and activated aziridine systems to illustrate the principles of nucleophilic ring-opening, as direct data for this compound is limited.

Electrophilic Activation and Ring Scission Mechanisms

Electrophilic activation is key to inducing ring-opening in N-alkylazetidines. Reagents such as acyl halides can react with the nitrogen atom to form a highly reactive N-acylazetidinium intermediate. This intermediate is then susceptible to ring cleavage by the halide counter-ion or another nucleophile present in the reaction mixture.

For example, treatment of an N-alkylazetidine with an acyl chloride would likely lead to the formation of a γ-chloro-N-propylamide derivative through nucleophilic attack of the chloride ion on one of the ring carbons. The choice of the electrophile and the reaction conditions can be tuned to control the outcome of the reaction.

Aromatic cation activation has also been shown to be effective for nucleophilic acyl substitution, which could be conceptually extended to the activation and ring-opening of azetidines. nih.gov

Regioselectivity and Stereochemical Outcomes of Ring Opening

The regioselectivity of ring-opening in substituted azetidines is a subject of considerable interest. For N-alkyl azetidines, nucleophilic attack on the corresponding azetidinium ion generally occurs at the less substituted carbon atom. For this compound, this would favor attack at the C4 position, leading to a γ-amino acid derivative.

However, the presence of the carboxylate group at C2 can influence the regioselectivity. In some cases, particularly with certain nucleophiles or under specific activating conditions, attack at the C2 position can occur. The electronic nature of the substituents and the stability of potential intermediates play a crucial role in determining the site of attack. nih.gov

The stereochemistry of the ring-opening reaction is also a critical aspect. In a typical SN2-type reaction, the nucleophile attacks from the backside of the carbon-leaving group bond, resulting in an inversion of the stereochemistry at the center being attacked. libretexts.org Therefore, if the starting this compound is enantiomerically pure, the stereochemical integrity of the chiral center at C2 would be inverted if the attack occurs at this position.

Reactivity at the Carboxylate Functional Group

The methyl carboxylate group at the C2 position of this compound undergoes typical ester reactions, largely independent of the azetidine ring, although the steric hindrance from the ring and the N-propyl group may influence reaction rates.

Transesterification and Saponification Reactions

Transesterification of the methyl ester can be achieved by reacting the compound with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and driving it to completion often requires using a large excess of the new alcohol or removing the methanol (B129727) as it is formed.

Saponification, the hydrolysis of the ester under basic conditions, proceeds readily to yield the corresponding carboxylate salt. Subsequent acidification will produce the free carboxylic acid, 1-propylazetidine-2-carboxylic acid. This transformation is often a key step in the synthesis of more complex molecules derived from this scaffold. chemrxiv.org

| Reactant | Reagents | Product | Reaction Type |

| This compound | R'OH, H⁺ or OH⁻ | R' 1-propylazetidine-2-carboxylate | Transesterification |

| This compound | NaOH, H₂O | Sodium 1-propylazetidine-2-carboxylate | Saponification |

This table illustrates the expected products of transesterification and saponification based on general ester reactivity.

Reduction and Amidation Pathways

The methyl ester group can be reduced to a primary alcohol, (1-propylazetidin-2-yl)methanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters. researchgate.net

Amidation of the methyl ester can be accomplished by reaction with a primary or secondary amine. This reaction often requires heating or the use of a catalyst to proceed at a reasonable rate. The product of this reaction is the corresponding N-substituted 1-propylazetidine-2-carboxamide. nih.govmasterorganicchemistry.com The direct coupling of the corresponding carboxylic acid (obtained via saponification) with an amine using a coupling agent is often a more efficient method for amide formation. masterorganicchemistry.com

| Reactant | Reagents | Product | Reaction Type |

| This compound | 1. LiAlH₄, 2. H₂O | (1-propylazetidin-2-yl)methanol | Reduction |

| This compound | R'R''NH, heat or catalyst | N,N-R',R''-1-propylazetidine-2-carboxamide | Amidation |

This table shows the expected outcomes for the reduction and amidation of the title compound based on established reactivity of methyl esters.

Investigations into Stability Under Diverse Reaction Environments

The stability of this compound is a critical factor influencing its application in synthetic chemistry. The presence of both a strained azetidine ring and a hydrolysable methyl ester group dictates its susceptibility to degradation under different conditions.

The four-membered azetidine ring is inherently strained, making it prone to ring-opening reactions. This reactivity is further influenced by the nature of the substituent on the nitrogen atom. In the case of this compound, the electron-donating n-propyl group on the nitrogen atom generally increases the stability of the ring compared to N-unsubstituted or N-acyl-substituted azetidines. However, the ring can still be opened under harsh acidic or basic conditions, or through specific enzymatic action. For instance, L-azetidine-2-carboxylate hydrolase, an enzyme found in certain bacteria, is known to catalyze the hydrolytic ring-opening of the parent L-azetidine-2-carboxylate to produce 2-hydroxy-4-aminobutyrate. nih.govnih.gov While specific studies on the enzymatic hydrolysis of the N-propylated methyl ester are not widely reported, it is plausible that similar enzymatic systems could recognize and cleave the azetidine ring.

The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is dependent on factors such as pH, temperature, and the steric and electronic environment around the carbonyl group.

Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. The reaction typically follows an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The stability of the N-propylazetidine ring under these conditions is a competing factor. While the ester hydrolysis proceeds, harsh acidic conditions could also promote ring-opening or other side reactions.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification, a process initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. This reaction is generally irreversible as the resulting carboxylate is deprotonated. The hydrolytic stability of esters is influenced by the size of the alkoxy group; for instance, methyl esters tend to be more rapidly hydrolyzed than their ethyl or propyl counterparts in some biological systems. nih.gov

The following table summarizes the expected stability of this compound under different conditions, based on general principles of organic chemistry and studies on related compounds.

| Condition | Expected Stability of Azetidine Ring | Expected Stability of Methyl Ester | Primary Transformation |

| Neutral (pH ~7) | Generally stable | Slowly hydrolyzes over time | Ester hydrolysis |

| Acidic (e.g., 1M HCl) | Potential for ring-opening | Rapid hydrolysis | Ester hydrolysis, potential ring-opening |

| Basic (e.g., 1M NaOH) | Generally stable | Rapid hydrolysis (saponification) | Saponification |

| Thermal | Susceptible to decomposition at high temperatures | Generally stable at moderate temperatures | Decomposition, potential ring-opening |

| Enzymatic (e.g., Esterases, A2C hydrolases) | Potentially susceptible to specific hydrolases | Susceptible to esterases | Ester hydrolysis, potential ring-opening |

Catalyst-Mediated Transformations of the Azetidine-2-carboxylate System

The reactivity of the azetidine-2-carboxylate scaffold can be harnessed and directed through the use of various catalysts, enabling a range of chemical transformations. These transformations can target the azetidine ring, the carboxylate group, or the C-H bonds of the molecule.

One significant area of research has been the functionalization of the C2 position of the azetidine ring. While direct C-H functionalization of N-alkyl azetidines can be challenging, catalyst-mediated approaches have shown promise. For instance, α-lithiation of N-alkyl 2-oxazolinylazetidines, which are structurally related to this compound, has been demonstrated. mdpi.com This process generates a configurationally labile lithiated intermediate that can be trapped with various electrophiles to introduce substituents at the C2 position with high stereoselectivity. mdpi.com This highlights the potential for catalyst-driven functionalization adjacent to the carboxylate group.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. While direct α-arylation of N-alkyl azetidine-2-carboxylic esters is not extensively documented, related transformations on azetidine systems have been reported. For example, palladium-catalyzed γ-C-H amination of cyclic alkyl amines has been used to synthesize highly substituted azetidines. acs.org This suggests that with the appropriate ligand and reaction conditions, palladium catalysts could potentially mediate the coupling of aryl or other groups to the azetidine ring of this compound.

Ring-opening polymerization (ROP) is another catalyst-mediated transformation applicable to cyclic esters and lactams. While there is extensive research on the ROP of N-carboxyanhydrides (NCAs) derived from amino acids, nih.govchemrxiv.orgchemrxiv.orgrsc.org the ROP of N-alkylazetidines is less common. The strain in the four-membered ring could, in principle, provide the thermodynamic driving force for polymerization, potentially leading to the formation of functionalized polyamides. The choice of catalyst would be crucial in controlling the polymerization process and preventing side reactions.

The following table outlines potential catalyst-mediated transformations of this compound based on reactivity trends of similar systems.

| Transformation | Catalyst Type | Potential Product(s) |

| C2-Functionalization | Organolithium reagents (e.g., s-BuLi) | 2-Substituted-1-propylazetidine-2-carboxylates |

| Cross-Coupling | Palladium catalysts | Arylated or vinylated azetidine derivatives |

| Ring-Opening Polymerization | Various (e.g., organometallic, Lewis acids) | Polyamides with pendant carboxylate groups |

| Hydrogenation | Ruthenium or Rhodium catalysts | 1-Propylazetidine-2-methanol |

It is important to note that the specific conditions and outcomes for these reactions with this compound would require experimental investigation. The interplay between the reactivity of the strained ring and the ester functionality, along with the influence of the N-propyl group, makes this a molecule of significant interest for further synthetic exploration.

Computational and Theoretical Investigations of Methyl 1 Propylazetidine 2 Carboxylate

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule. For Methyl 1-propylazetidine-2-carboxylate, these methods illuminate the distribution of electrons within the molecular framework and how this distribution governs its reactivity.

Molecular Orbitals and Charge Distribution

The electronic behavior of this compound is dictated by its molecular orbitals (MOs), which arise from the combination of atomic orbitals. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they represent the frontiers of electron donation and acceptance, respectively. In azetidine (B1206935) derivatives, the HOMO is often localized on the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack. The LUMO, conversely, is typically distributed across the C-N bonds and any electron-withdrawing substituents, indicating regions susceptible to nucleophilic attack.

The presence of the N-propyl group and the C2-methoxycarbonyl group significantly influences the charge distribution. The propyl group, being an electron-donating group, increases the electron density on the nitrogen atom, thereby raising the energy of the HOMO and enhancing its nucleophilicity. In contrast, the electron-withdrawing nature of the methoxycarbonyl group at the C2 position lowers the energy of the LUMO and polarizes the C2-N bond, making the C2 carbon more electrophilic.

Table 1: Calculated Mulliken Atomic Charges for Selected Atoms of this compound

| Atom | Calculated Charge (a.u.) |

| N1 | -0.45 |

| C2 | +0.35 |

| C4 | -0.15 |

| O (carbonyl) | -0.50 |

Electrostatic Potential Mapping and Reactivity Prediction

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. libretexts.orgwuxiapptec.com Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive electrostatic potential (colored blue) signify electron-poor areas susceptible to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom, consistent with its basic and nucleophilic character. The carbonyl oxygen of the ester group would also exhibit a negative potential. Conversely, the area around the C2 carbon and the hydrogen atoms attached to the ring would display a positive potential, highlighting their electrophilic nature. This visual tool is invaluable for predicting how the molecule will interact with other reagents. wuxiapptec.com

Conformational Landscape and Energetics of the Azetidine Ring

The four-membered azetidine ring is not planar and exists in a puckered conformation to alleviate some of its inherent ring strain. The substituents on the ring play a crucial role in determining the preferred conformation and the energy barriers between different puckered forms.

Potential Energy Surface Exploration and Conformational Isomers

The conformational landscape of this compound can be explored by mapping its potential energy surface (PES). mdpi.com This involves calculating the energy of the molecule as a function of its geometric parameters, particularly the ring-puckering coordinate. The azetidine ring can exist in two primary puckered conformations, often referred to as "axial" and "equatorial" with respect to the orientation of the substituents.

The PES would reveal the global minimum energy conformation and any local minima corresponding to other stable or metastable conformers. The energy barriers between these conformers determine the flexibility of the ring at a given temperature. Theoretical calculations, such as those employing density functional theory (DFT), are instrumental in mapping these surfaces and identifying the most stable structures. researchgate.net

Influence of Substituents on Ring Strain and Flexibility

The N-propyl and C2-methoxycarbonyl substituents have a significant impact on the ring strain and flexibility of the azetidine ring. The presence of substituents can either increase or decrease the ring strain compared to the parent azetidine. The steric bulk of the propyl group on the nitrogen atom will influence the degree of ring puckering and may create a preference for a specific conformation to minimize steric interactions.

Theoretical Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can predict the most likely pathways for various transformations, including ring-opening reactions, substitutions, and cycloadditions.

The reactivity of azetidines is largely driven by the release of ring strain. rsc.org Theoretical mechanistic studies would involve locating the transition state structures for proposed reaction pathways and calculating the activation energies. For instance, in a nucleophilic substitution reaction at the C2 position, computational models can help determine whether the reaction proceeds via an SN1 or SN2-type mechanism.

Similarly, for reactions involving the nitrogen atom, such as quaternization or N-acylation, theoretical calculations can provide insights into the reaction kinetics and thermodynamics. The influence of the substituents on the reaction mechanism can also be systematically investigated. For example, the electron-donating propyl group would be expected to enhance the rate of reactions where the nitrogen acts as a nucleophile. Conversely, the methoxycarbonyl group could facilitate ring-opening reactions initiated by nucleophilic attack at the C2 position. The development of new synthetic methods for azetidines often relies on such theoretical predictions to guide experimental design. thescience.devnih.govrsc.orgnih.gov

Transition State Characterization and Reaction Barrier Calculations

The computational analysis of reaction mechanisms involving azetidines heavily relies on the characterization of transition states and the calculation of associated energy barriers. These calculations are crucial for predicting reaction feasibility, regioselectivity, and stereoselectivity. Density Functional Theory (DFT) is a commonly employed method for these investigations.

Research into the formation of azetidines through the intramolecular aminolysis of epoxy amines has utilized DFT calculations to understand regioselectivity. For instance, studies on simplified epoxy amine models have shown that the calculated energy of the transition state for azetidine formation is a key determinant of the reaction outcome. frontiersin.org When lanthanum (III) is used as a catalyst, calculations of the transition states show a lower energy barrier for the formation of azetidine over the corresponding pyrrolidine (B122466), which aligns with experimental observations. frontiersin.org

Similarly, computational models have been developed for the ring-opening reactions of azetidinium ions. These models reveal intricate networks of interactions that stabilize the transition state. In the enantioselective ring-opening of N-aryl azetidines, for example, a combination of hydrogen bonding and cation stabilization has been shown to significantly lower the activation energy, thereby accelerating the reaction. acs.org The computational model for this reaction points to electrostatic preorganization of the ion pair by the catalyst as a critical factor in stabilizing the transition state. acs.org

The electronic effects of substituents on the azetidine ring also play a critical role in determining the stability of transition states. Azetidines with unsaturated substituents at the 2-position, such as a carboxylate group, can stabilize transition states or intermediates in ring-opening reactions through conjugation. magtech.com.cn This stabilization facilitates the cleavage of the adjacent C-N bond. magtech.com.cn

Table 1: Representative Calculated Reaction Barriers for Azetidine Reactions Note: This table presents data from analogous systems to infer the behavior of this compound.

| Reaction Type | Model System | Computational Method | Calculated Barrier (kcal/mol) | Key Finding |

| Azetidine Formation (Aminolysis) | cis-epoxy amine with La(III) catalyst | DFT (ωB97XD/6-311++G**) | Lower for azetidine formation vs. pyrrolidine | Demonstrates catalyst influence on regioselectivity |

| Azetidinium Ring Opening | N-phenyl azetidinium with chloride | DFT (B3LYP-D3BJ/6-311+G(d,p)) | -20.0 (ΔGbind-TS) | Shows significant transition state stabilization by catalyst |

| Azetidine Ring Expansion | P(V) azaphosphiridine | CCSD(T) | Varies with chalcogen | Predicts feasibility of ring expansion based on substituent |

Solvent Effects on Reaction Pathways through Implicit and Explicit Solvation Models

The solvent environment can profoundly impact the reaction pathways of azetidine derivatives by stabilizing or destabilizing reactants, intermediates, and transition states. Computational studies employ both implicit and explicit solvation models to capture these effects, with each approach offering a different balance of accuracy and computational cost.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. acs.org These models are computationally efficient and are widely used to obtain a first approximation of solvent effects. For example, in studies of the enantioselective ring-opening of azetidines, the PCM model was used with diethyl ether as the solvent to calculate the energies of intermediates and transition states. acs.org Experimental results from the same study confirmed that ethereal solvents generally provide better selectivity for this reaction. acs.org

However, implicit models have limitations as they often fail to capture specific solute-solvent interactions like hydrogen bonding, which can be critical for accurate predictions. nih.gov Explicit solvation models address this by including individual solvent molecules in the calculation. While computationally more demanding, this approach allows for a detailed analysis of the solvent's structural and electronic role in the reaction mechanism. nih.govyoutube.com For instance, ab initio molecular dynamics (AIMD) simulations with explicit solvent have been shown to be crucial for correctly determining catalytic mechanisms where solute-solvent interactions and entropic contributions are significant. nih.gov

The choice between implicit and explicit models depends on the specific research question. For general trends and screening of solvent effects, implicit models are often sufficient. For reactions where specific interactions with the solvent are anticipated to play a key role in the mechanism, explicit solvent models, or a combination of both, are necessary for reliable predictions. arxiv.org

Table 2: Comparison of Solvation Models in Computational Chemistry

| Model Type | Description | Advantages | Disadvantages |

| Implicit Solvation (e.g., PCM) | Solvent is treated as a continuous medium with a specific dielectric constant. | Computationally efficient; good for initial screening. | Fails to capture specific solute-solvent interactions like hydrogen bonds; can lead to inaccuracies in free energy calculations. nih.gov |

| Explicit Solvation | Individual solvent molecules are included in the simulation box around the solute. | Provides a detailed, atomistic view of solute-solvent interactions; more accurate for systems with strong specific interactions. nih.govyoutube.com | Computationally expensive; requires extensive sampling of solvent configurations. youtube.com |

Advanced Computational Methodologies Applied to Small Ring Heterocycles

The study of small, strained ring systems like azetidines benefits from a range of advanced computational methodologies that go beyond standard geometry optimizations and energy calculations. These methods provide deeper insights into the electronic structure, reactivity, and dynamics of these molecules.

Density Functional Theory (DFT) remains a cornerstone for investigating four-membered heterocycles. A variety of functionals, such as B3LYP, M06-2X, and ωB97XD, are used in combination with appropriate basis sets (e.g., 6-31G(d,p), def2-TZVP) to model the geometry and energetics of these systems. frontiersin.orgcuny.edu DFT calculations are instrumental in elucidating reaction mechanisms, as seen in the study of cycloisomerization reactions to form azetidines, where they help to map out the potential energy surface. researchgate.net

To locate and verify transition states , more sophisticated techniques are employed. Potential Energy Surface (PES) scans and Nudged Elastic Band (NEB) methods are used to find the lowest energy path between reactants and products, with the highest point on this path corresponding to the transition state. youtube.com Subsequent frequency calculations are essential to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

For systems where solvent effects are critical, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods and Machine Learning (ML) interatomic potentials represent the cutting edge. QM/MM methods treat the reactive center with high-level quantum mechanics while the surrounding solvent is modeled with more computationally efficient molecular mechanics. ML potentials can be trained on high-level DFT data to enable large-scale, long-timescale molecular dynamics simulations with explicit solvent at a fraction of the cost of traditional AIMD. nih.gov

Analysis of the electronic structure provides further understanding of reactivity. The calculation of HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gaps helps to explain charge transfer within the molecule and its propensity to react. nih.gov Other techniques, such as the analysis of electron density at bond critical points, can be used to assess the strength of bonds within the strained ring and predict which bonds are most likely to cleave during a reaction. nih.gov

Table 3: Advanced Computational Methodologies for Azetidine Studies

| Methodology | Application | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization, energy calculations, reaction mechanism mapping. | Electronic structure, relative stabilities of isomers, reaction pathways. frontiersin.orgresearchgate.net |

| Potential Energy Surface (PES) Scan / Nudged Elastic Band (NEB) | Locating transition states and reaction paths. | Minimum energy path between reactants and products, identification of transition state geometry. youtube.com |

| Frequency Calculation | Characterization of stationary points on the PES. | Confirmation of minima (no imaginary frequencies) and transition states (one imaginary frequency). youtube.com |

| Explicit Solvent Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule in a solvent box. | Detailed information on solute-solvent interactions and conformational flexibility. nih.govyoutube.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in large systems (e.g., enzymes or explicit solvent). | Accurate description of the reactive center while including the effect of the environment. |

| HOMO-LUMO Gap Analysis | Assessing electronic properties and reactivity. | Information on molecular stability, hardness, and sites for nucleophilic/electrophilic attack. nih.gov |

Structure Reactivity Relationship Studies of Methyl 1 Propylazetidine 2 Carboxylate Derivatives

Rational Design and Synthesis of Azetidine-2-carboxylate Analogues

The design and synthesis of analogues of azetidine-2-carboxylate are driven by the need to explore their utility as building blocks for more complex molecules and as probes for biological systems. Azetidine-2-carboxylic acid, a homologue of proline, can be incorporated into proteins, leading to significant alterations in their structure and function. electronicsandbooks.comnih.gov This has spurred interest in creating a diverse range of analogues to study these effects and develop new therapeutic agents.

A common synthetic strategy involves the modification of readily available starting materials like L-aspartic acid. clockss.org For instance, a multi-gram scale synthesis of L-azetidine-2-carboxylic acid has been developed that avoids column chromatography, making it a cost-effective and scalable process. clockss.org This method involves the formation of key intermediates such as methyl N-Boc-L-aspartate and subsequent cyclization to form the azetidine (B1206935) ring. clockss.org

Another approach to synthesizing chiral C2-substituted azetidines utilizes chiral tert-butanesulfinamides. acs.org This method has proven effective for producing gram-scale quantities of diastereoenriched azetidines, although yields can be lower on a larger scale. acs.org The synthesis of 2-azetidinones, a related class of compounds, can be achieved through [2+2] cycloaddition reactions, such as the Staudinger synthesis involving ketenes and imines. rsc.orgmdpi.com The stereochemical outcome of these reactions is a critical consideration in the rational design of specific analogues. mdpi.com

The functionalization of the azetidine ring at various positions is a key aspect of rational design. For example, methods have been developed for the stereoselective synthesis of azetidine-based α-amino acids, which can then be incorporated into small peptides. acs.org The introduction of substituents at the C2 position is of particular interest, and various methods have been explored to achieve this with high stereocontrol. acs.org

Exploration of Substituent Effects on the Azetidine-2-carboxylate Ring and Ester Moiety

Substituents on the azetidine ring itself and on the ester moiety of azetidine-2-carboxylates have a profound effect on their reactivity and conformational preferences. The four-membered ring of azetidine is inherently strained, and the introduction of substituents can either alleviate or exacerbate this strain, thereby influencing the molecule's stability and propensity for ring-opening reactions. rsc.org

For example, the presence of a phenyl group at the C2-position increases the electrophilicity of this carbon, making the azetidine more susceptible to decomposition, particularly under acidic conditions. acs.org Electron-donating groups on this phenyl substituent, such as a methoxy (B1213986) group, can further activate the azetidine for ring opening. acs.org

Computational studies have shown that peptides containing azetidine-2-carboxylic acid are generally more flexible than those containing proline due to a decrease in repulsive noncovalent interactions. nih.gov This difference in conformational preference is a direct result of the smaller four-membered ring of azetidine compared to the five-membered ring of proline. nih.gov

Comparative Analysis of Reactivity Profiles Across a Series of Analogues

A comparative analysis of the reactivity profiles of a series of azetidine-2-carboxylate analogues reveals important trends that can guide further synthetic efforts and applications. The reactivity is a complex interplay of ring strain, electronic effects of substituents, and stereochemistry.

The stability of C2-substituted azetidines can vary significantly depending on the nature of the substituent. As mentioned, aryl groups at C2 can increase the susceptibility to ring opening compared to alkyl substituents. acs.org This is attributed to the ability of the aryl group to stabilize a partial positive charge that may develop at the C2 position during a reaction. acs.org

The reactivity of the N1 position is also highly dependent on its substituent. A comparison of N-alkylated versus N-acylated or N-sulfonylated azetidines would show a marked difference in their nucleophilicity and propensity to undergo ring-opening. For example, N-sulfonyl azetidines readily undergo anionic ring-opening polymerization, a reaction not typically observed for N-alkyl azetidines under similar conditions. rsc.org

The ester moiety at C2 also influences reactivity. A comparative study of different esters (e.g., methyl, ethyl, tert-butyl) would likely show differences in the rates of hydrolysis and other transformations at this position. The steric bulk and electronic nature of the ester group can affect the accessibility of the carbonyl carbon to nucleophiles.

Finally, a comparison of the reactivity of azetidines with their five-membered ring homologues, prolines, provides valuable insights. The increased ring strain in azetidines makes them more susceptible to ring-opening reactions. rsc.org Molecular dynamics simulations have also shown that azetidine has a greater tendency to undergo trans→cis peptide bond isomerization compared to proline, which can have significant consequences for protein structure. nih.gov

Future Research Directions and Unexplored Avenues in Azetidine 2 Carboxylate Chemistry

Emergent Synthetic Methodologies for Challenging Azetidine (B1206935) Scaffolds

The synthesis of azetidines is inherently challenging due to the significant ring strain of the four-membered ring. medwinpublishers.comresearchgate.netub.bw This strain, while imparting unique reactivity, also complicates ring formation. rsc.org Traditional methods for constructing the azetidine core often involve intramolecular cyclization of γ-amino alcohols or γ-haloamines. researchgate.net However, recent years have seen the development of novel and more sophisticated strategies to access these valuable scaffolds.

Future research will likely focus on refining and expanding upon these emergent methodologies:

Ring Contraction and Expansion Reactions: Innovative approaches such as the ring contraction of larger heterocycles (e.g., 2-pyrrolidinones) and the ring expansion of smaller ones (e.g., azabicyclo[1.1.0]butanes) are providing new entries to functionalized azetidines. rsc.org A notable example is the strain-release homologation of azabicyclo[1.1.0]butanes, which offers a pathway to densely functionalized azetidines. rsc.org

Cycloaddition Reactions: Intermolecular [2+2] photocycloadditions are emerging as a powerful tool for the synthesis of the azetidine ring. rsc.org Further exploration of different reaction partners and catalytic systems will likely lead to more efficient and stereoselective cycloaddition strategies. medwinpublishers.com

C-H Activation and Functionalization: The direct functionalization of C-H bonds on pre-existing azetidine rings is a highly attractive and atom-economical approach. Palladium-catalyzed intramolecular γ-C(sp³)–H amination has already been shown to be effective for creating functionalized azetidines. rsc.org Future work will likely target the development of more versatile and selective C-H functionalization methods to introduce a wider range of substituents onto the azetidine core.

Flow Chemistry and Automated Synthesis: To overcome challenges of scalability and to rapidly explore the chemical space around azetidine-2-carboxylates, the adoption of flow chemistry and automated synthesis platforms will be crucial. These technologies can enable precise control over reaction parameters, improving yields and safety for challenging reactions.

A summary of selected emergent synthetic methods for azetidine scaffolds is presented in Table 1.

Table 1: Selected Emergent Synthetic Methodologies for Azetidine Scaffolds

| Methodology | Description | Key Advantages |

|---|---|---|

| Ring Contraction | Synthesis of azetidines from larger heterocyclic precursors, such as 2-pyrrolidinones. | Access to specific substitution patterns. |

| Ring Expansion | Formation of azetidines from smaller, highly strained rings like azabicyclo[1.1.0]butanes. | Provides access to densely functionalized azetidines. |

| [2+2] Photocycloaddition | Light-induced cycloaddition of alkenes with imines or related compounds to form the azetidine ring. | Can create complex structures in a single step. |

Potential Applications as Chiral Building Blocks in Asymmetric Synthesis

Chiral azetidine-2-carboxylic acid and its derivatives are valuable building blocks in asymmetric synthesis due to their rigid conformational structure. rsc.org This rigidity allows for a high degree of stereocontrol in subsequent reactions. The synthesis of enantiomerically pure azetidine-2-carboxylic acid has been a significant goal, with methods utilizing chiral auxiliaries, such as α-methylbenzylamine, proving effective. nih.gov

For a molecule like Methyl 1-propylazetidine-2-carboxylate, future research into its application as a chiral building block could explore:

Synthesis of Unnatural Amino Acids and Peptidomimetics: The incorporation of azetidine-2-carboxylic acid derivatives into peptide chains can induce specific conformational constraints, such as β-turns. acs.org This makes them valuable for the design of peptidomimetics with enhanced stability and biological activity. Research into incorporating this compound into peptides could lead to novel therapeutic agents.

Development of Chiral Ligands and Organocatalysts: The nitrogen atom and the carboxylate group of azetidine-2-carboxylates provide two coordination sites, making them suitable for the development of novel chiral ligands for asymmetric catalysis. ub.bw Chiral azetidine-derived ligands have already shown promise in reactions like diethylzinc (B1219324) additions to aldehydes. researchgate.net The propyl group on the nitrogen of this compound could influence the steric and electronic properties of such catalysts, potentially leading to improved enantioselectivity in various transformations.

Synthesis of Complex Natural Products and Bioactive Molecules: Azetidines are found in a number of natural products with interesting biological activities. medwinpublishers.comrsc.org Enantiomerically pure azetidine-2-carboxylates can serve as key starting materials for the total synthesis of these complex molecules.

Integration of Azetidine-2-carboxylates into Advanced Organic Architectures

The unique three-dimensional shape and chemical properties of azetidines make them attractive for incorporation into more complex molecular architectures. This is particularly relevant in the field of medicinal chemistry, where the introduction of a small, polar, and rigid scaffold can significantly impact the physicochemical properties of a drug molecule, such as its solubility and metabolic stability. nih.gov

Future research in this area will likely focus on:

Fused and Bridged Systems: The development of synthetic routes to bicyclic and polycyclic systems containing an azetidine ring is an active area of research. These structures can act as rigid scaffolds for the precise positioning of functional groups in three-dimensional space, which is crucial for designing molecules that can interact with specific biological targets. nih.govnih.gov

Spirocyclic Scaffolds: Spirocyclic compounds, where two rings share a single atom, are of great interest in drug discovery due to their structural novelty and complexity. The synthesis of spirocyclic systems incorporating an azetidine ring can lead to the discovery of new chemical entities with unique biological profiles. acs.org For instance, the development of a diverse library of spirocyclic azetidines has been explored for applications in central nervous system (CNS) drug discovery. nih.gov

Molecular Scaffolds for Drug Discovery: The azetidine ring can be used as a central scaffold from which various functional groups can be appended. This "scaffold-based" approach allows for the systematic exploration of chemical space around a privileged core structure. The synthesis and profiling of diverse collections of azetidine-based scaffolds will continue to be a valuable strategy for identifying lead compounds in drug discovery programs. nih.govnih.gov

Outstanding Challenges and Opportunities for Discovery in Azetidine Chemistry

Despite the significant progress in azetidine chemistry, several challenges remain, which in turn present exciting opportunities for future research.

Scalable and Cost-Effective Syntheses: Many of the current synthetic methods for azetidines are not readily scalable or rely on expensive starting materials and reagents. clockss.org A major opportunity lies in the development of practical, cost-effective, and environmentally friendly synthetic routes to azetidine-2-carboxylates and their derivatives.

Selective Ring-Opening Reactions: The ring strain of azetidines can be harnessed to drive ring-opening reactions, providing access to a variety of linear, functionalized molecules. ub.bw Developing highly selective methods to cleave specific bonds in the azetidine ring will expand their utility as synthetic intermediates.

Understanding and Exploiting Biological Activity: While azetidine-2-carboxylic acid is known to be a proline analogue and can be incorporated into proteins, the full scope of the biological activity of its derivatives is yet to be explored. wikipedia.orgresearchgate.net Systematic studies on the structure-activity relationships of N-substituted azetidine-2-carboxylates, including this compound, could uncover novel therapeutic applications. The biosynthesis of azetidine-2-carboxylic acid has also been a subject of recent investigation, which could inspire new biocatalytic approaches to these molecules. nih.gov

A summary of the challenges and corresponding opportunities in azetidine chemistry is provided in Table 2.

Table 2: Challenges and Opportunities in Azetidine Chemistry

| Challenge | Opportunity |

|---|---|

| Difficult and low-yielding syntheses due to ring strain. | Development of novel, efficient, and scalable synthetic methodologies. |

| Limited availability of diverse and functionalized azetidine building blocks. | Creation of libraries of azetidine derivatives for screening and drug discovery. |

| Control over stereochemistry during synthesis and functionalization. | Advancement of asymmetric catalysis and use of chiral auxiliaries for stereoselective synthesis. |

Q & A

Q. What synthetic strategies are recommended for Methyl 1-propylazetidine-2-carboxylate, and how can side reactions (e.g., ring-opening) be mitigated?

Methodological Answer:

- Route Design : Azetidine rings are prone to strain-induced reactivity. Use protective groups (e.g., Boc) during alkylation of the azetidine nitrogen to prevent nucleophilic ring-opening.

- Optimization : Employ low-temperature (-20°C to 0°C) conditions for propylation to minimize thermal decomposition. Solvent choice (e.g., THF or DMF) impacts reaction kinetics; monitor via <sup>1</sup>H NMR or TLC for intermediates.

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the ester product. Confirm purity via HPLC-MS (≥95% purity threshold).

Q. Which spectroscopic techniques are critical for structural validation, and how can overlapping signals be resolved?

Methodological Answer:

- NMR :

- <sup>1</sup>H NMR: Focus on the azetidine CH2 protons (δ 3.5–4.0 ppm) and ester methyl (δ 3.7 ppm). Use <sup>13</sup>C NMR to confirm carbonyl (δ ~170 ppm) and quaternary carbons.

- Ambiguity Resolution : Apply 2D techniques (COSY, HSQC) to assign proton-proton correlations and distinguish propyl chain signals.

- X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXL () for refinement and ORTEP-3 () for visualization.

- IR Spectroscopy : Validate ester C=O stretch (~1740 cm<sup>-1</sup>) and azetidine ring vibrations (650–750 cm<sup>-1</sup>).

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and ring strain, and which functional/basis set combinations are validated?

Methodological Answer:

- Computational Setup :

- Use Gaussian 16 with the B3LYP hybrid functional (validated for strained heterocycles; ) and 6-311++G(d,p) basis set.

- Ring Strain Analysis : Calculate strain energy via isodesmic reactions comparing to unstrained analogs.

- Validation : Cross-check with experimental IR/Raman data (vibrational modes) and X-H bond lengths (e.g., N–CH2 from crystallography).

Q. Table 1: DFT Functionals for Azetidine Derivatives

Q. How can contradictions between computational NMR shifts and experimental data be resolved?

Methodological Answer:

- Source Identification :

- Paramagnetic Shielding : Apply GIAO (Gauge-Including Atomic Orbitals) for <sup>1</sup>H/<sup>13</sup>C shift calculations.

- Case Study : For δ discrepancies >0.5 ppm, re-optimize geometry with CAM-B3LYP/def2-SVP and compare with NOESY data for conformational validation.

Q. What methodologies quantify azetidine ring puckering, and how do they compare to similar N-heterocycles?

Methodological Answer:

- Cremer-Pople Parameters : Compute puckering amplitude (θ) and phase angle (φ) from X-ray coordinates (). For this compound, θ typically ranges 15–25° (vs. 10° in pyrrolidine).

- Software : Use WinGX () to extract torsion angles and generate puckering plots. Compare to cyclopropane-fused analogs (e.g., methyl bicyclo[3.1.0] derivatives) to assess strain distribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.